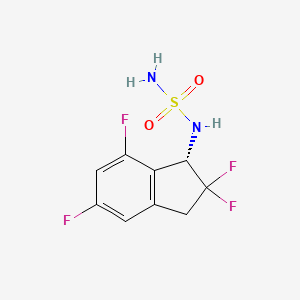
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene is a fluorinated sulfonamide derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Fluorination: Introduction of fluorine atoms into the indene ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfamoylation: Introduction of the sulfamoylamino group through a reaction with sulfamoyl chloride in the presence of a base like triethylamine.
Cyclization: Formation of the dihydroindene structure through intramolecular cyclization reactions, often catalyzed by Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Materials Science: The compound’s fluorinated structure makes it useful in the development of materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
作用機序
The mechanism of action of (1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene involves its interaction with specific molecular targets. The sulfamoylamino group can form hydrogen bonds with biological macromolecules, while the fluorinated indene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Sulfonamides: Compounds like sulfanilamide share the sulfonamide functional group but lack the fluorinated indene structure.
Fluorinated Indenes: Compounds like 2,2,5,7-tetrafluoroindene share the fluorinated indene core but lack the sulfamoylamino group.
Uniqueness
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene is unique due to the combination of its fluorinated indene core and the sulfamoylamino group. This dual functionality provides a unique set of chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H8F4N2O2S |
|---|---|
分子量 |
284.23 g/mol |
IUPAC名 |
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene |
InChI |
InChI=1S/C9H8F4N2O2S/c10-5-1-4-3-9(12,13)8(15-18(14,16)17)7(4)6(11)2-5/h1-2,8,15H,3H2,(H2,14,16,17)/t8-/m0/s1 |
InChIキー |
ZDUAYVUFBARRPR-QMMMGPOBSA-N |
異性体SMILES |
C1C2=C([C@@H](C1(F)F)NS(=O)(=O)N)C(=CC(=C2)F)F |
正規SMILES |
C1C2=C(C(C1(F)F)NS(=O)(=O)N)C(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
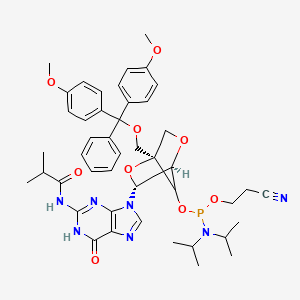
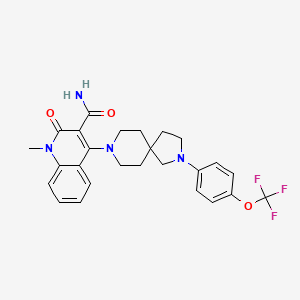
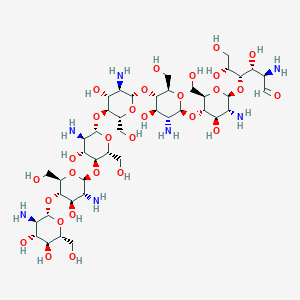

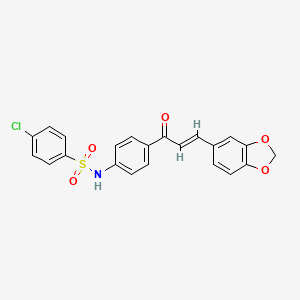
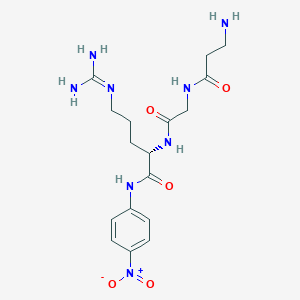
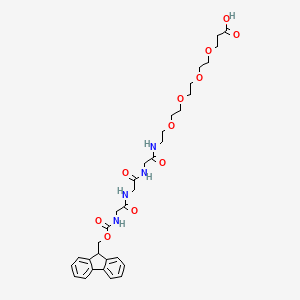
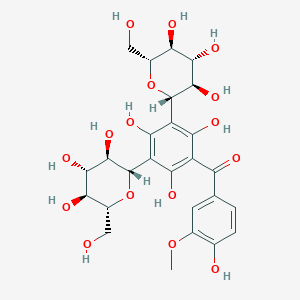
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
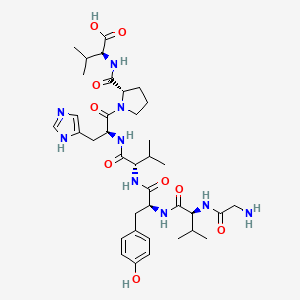
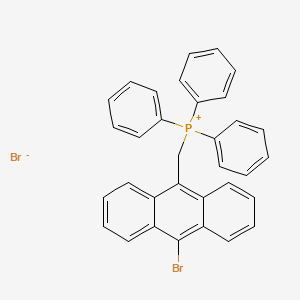
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)

